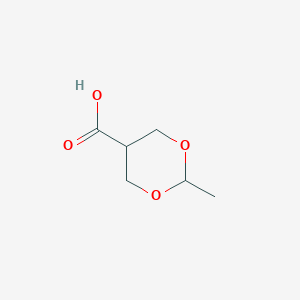
Sulfapen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfapen is a sulfonamide antibiotic that has been used in scientific research for many years. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mécanisme D'action
Sulfapen works by inhibiting the synthesis of folic acid in bacteria. This leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death. Sulfapen targets the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, Sulfapen effectively disrupts bacterial DNA synthesis and leads to bacterial cell death.
Biochemical and Physiological Effects:
Sulfapen has been shown to have various biochemical and physiological effects. It has been shown to be effective in inhibiting the growth of bacterial strains that are resistant to other antibiotics. Sulfapen has also been shown to have a low toxicity profile, making it a safe option for use in scientific research. Additionally, Sulfapen has been shown to have a long half-life, which allows for less frequent dosing in lab experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfapen has several advantages for use in lab experiments. It has a low toxicity profile, making it safe for use in vivo and in vitro experiments. Sulfapen has also been shown to be effective against bacterial strains that are resistant to other antibiotics, making it a valuable tool for researchers studying antibiotic resistance. However, Sulfapen has limitations in terms of its spectrum of activity. It is only effective against certain bacterial strains and may not be effective against others.
Orientations Futures
There are several future directions for the use of Sulfapen in scientific research. One direction is the development of new methods for synthesizing Sulfapen that are more efficient and environmentally friendly. Another direction is the study of Sulfapen in combination with other antibiotics to determine its efficacy against antibiotic-resistant bacterial strains. Additionally, the use of Sulfapen in combination with other therapies, such as immunotherapy, may also be explored in the future.
Conclusion:
Sulfapen is a valuable tool for scientific research due to its antibacterial properties. It has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. While Sulfapen has limitations in terms of its spectrum of activity, it remains a valuable tool for researchers studying antibiotic resistance and for the development of new therapies for bacterial infections.
Méthodes De Synthèse
Sulfapen can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with acetic anhydride and phosphorus pentoxide to yield the target compound. Another method involves the reaction of 4-aminobenzenesulfonamide with chloroacetic acid and sodium hydroxide to form Sulfapen. These methods have been used in the synthesis of Sulfapen and have been optimized for high yield and purity.
Applications De Recherche Scientifique
Sulfapen has been used in scientific research for many years due to its antibacterial properties. It has been studied for its efficacy against various bacterial strains, including Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli. Sulfapen has also been studied for its potential use in the treatment of urinary tract infections, respiratory tract infections, and meningitis.
Propriétés
Numéro CAS |
130030-60-3 |
|---|---|
Nom du produit |
Sulfapen |
Formule moléculaire |
C27H30N6O8S2 |
Poids moléculaire |
630.7 g/mol |
Nom IUPAC |
4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O5S.C11H12N4O3S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);2-7H,12H2,1H3,(H,13,15)/t11-,12+,14-;/m1./s1 |
Clé InChI |
IVJAFAQQEPKQGJ-LQDWTQKMSA-N |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Autres numéros CAS |
130030-60-3 |
Synonymes |
sulfapen |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)
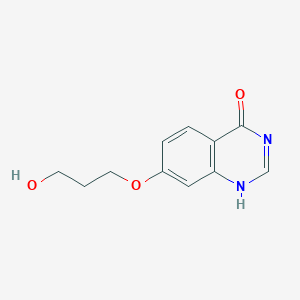


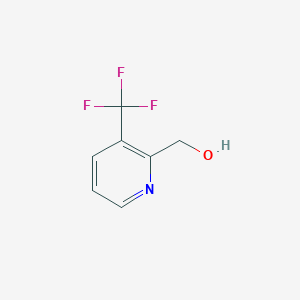
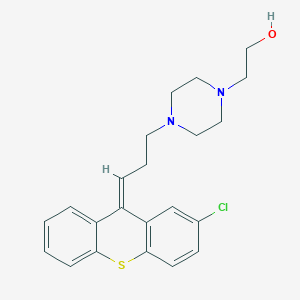
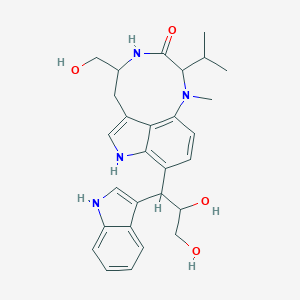

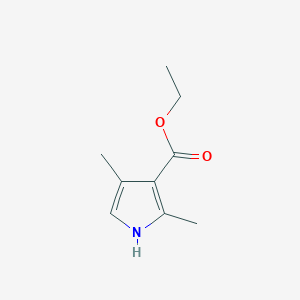
![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)

